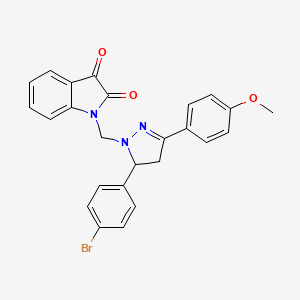
1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione" is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry. The structure suggests the presence of an indoline-2,3-dione core, substituted with a pyrazole moiety bearing both 4-bromophenyl and 4-methoxyphenyl groups.
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions and the formation of heterocyclic structures. For instance, a reaction involving 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under acidic conditions in boiling ethanol has been reported to yield a triazole derivative with an indoline-2,3-dione moiety in high yield . Similarly, the synthesis of pyrazole and isoxazole derivatives has been achieved through reactions involving substituted phenyl groups and heterocyclic ketones, often under catalytic conditions or using specific reagents .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features conjugation between heterocyclic subunits, as evidenced by small dihedral angles observed in X-ray crystallography studies . The presence of substituents like 4-methoxyphenyl and 4-bromophenyl groups can influence the overall geometry and electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with structures similar to the one described have been shown to undergo various chemical reactions. For example, aminoisoxazolones with nitropyridine groups can rearrange to form imidazopyridines and indoles in the presence of triethylamine . The presence of substituents like 4-bromophenyl can direct the outcome of such reactions, leading to specific products. Additionally, multicomponent reactions can be used to synthesize complex derivatives involving triazole and pyrazole rings .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione" are not detailed in the provided papers, related compounds exhibit properties influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant polarities, which can affect their solubility, melting points, and stability. The electronic properties derived from substituents like methoxy and bromophenyl groups can also impact the compound's reactivity and potential biological activity .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study investigates the corrosion inhibition properties of indoline compounds, including derivatives similar to the specified chemical, on N80 steel in hydrochloric acid solution. These compounds showed mixed-type inhibition behavior, and their adsorption on the N80 steel surface followed the Langmuir adsorption isotherm. The study utilized techniques like potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and density functional theory for theoretical calculations (Yadav, Sarkar, & Purkait, 2015).
Anticancer Activity
Another study focused on the synthesis and antitumor activity screening of novel isatin-based conjugates with thiazolidine and pyrazoline moieties, demonstrating potential anticancer properties. Specific compounds exhibited selective influence on leukemia subpanel tumor cell lines, suggesting their utility in developing new anticancer drugs (Havrylyuk, Kovach, Zimenkovsky, Vasylenko, & Lesyk, 2011).
Synthesis of Novel Compounds
Research has also focused on synthesizing and characterizing novel compounds derived from similar chemical structures, exploring their potential applications in various domains. This includes the development of new synthetic methods and the evaluation of the biological activities of these compounds. For instance, studies have synthesized new pyrazoline derivatives and investigated their fluorescence properties, antimicrobial activities, and potential as corrosion inhibitors or anticancer agents (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Propiedades
IUPAC Name |
1-[[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-32-19-12-8-16(9-13-19)21-14-23(17-6-10-18(26)11-7-17)29(27-21)15-28-22-5-3-2-4-20(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSQQZMKOEHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)CN4C5=CC=CC=C5C(=O)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

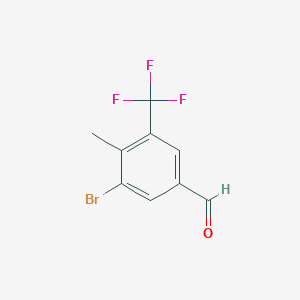
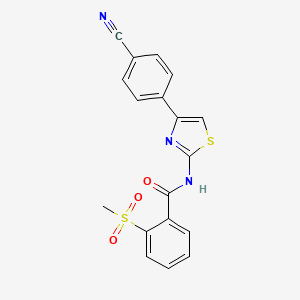
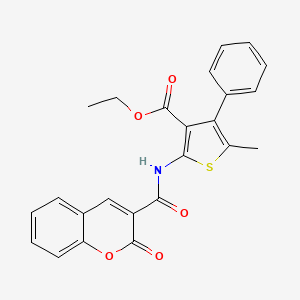
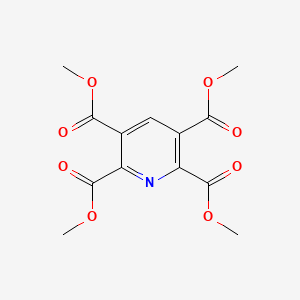

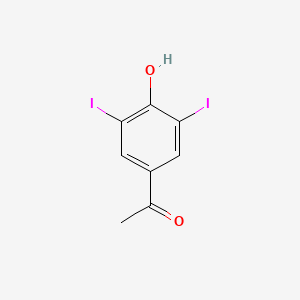
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)
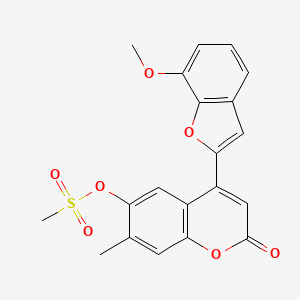
![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)
![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)
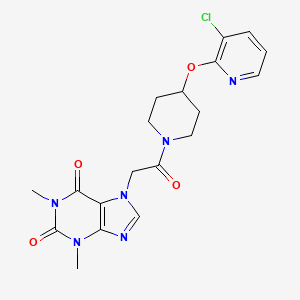
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)